2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a fluorophenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of automated processes and continuous flow chemistry to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typical conditions include refluxing in organic solvents, heating under microwave irradiation, or using catalytic amounts of transition metals .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism depends on the specific application and target, but it often involves binding to active sites or allosteric sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for interactions with biological targets, while the carboxylic acid group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C14H9FN2O2 |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-4-9(5-7-10)12-13(14(18)19)17-8-2-1-3-11(17)16-12/h1-8H,(H,18,19) |
InChI Key |
HAQFEIUWBKBACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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